7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a novel compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C19H19ClF2N4OS, an average mass of 424.895 Da, and a monoisotopic mass of 424.093628 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis
The molecular structure of “this compound” includes several key features. It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The compound also has a molar refractivity of 107.1±0.5 cm3, a polar surface area of 79 Å2, and a polarizability of 42.5±0.5 10-24 cm3 .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse. In one study, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a surface tension of 50.2±7.0 dyne/cm, and a molar volume of 285.8±7.0 cm3 . It also has an ACD/LogP of 3.31 and an ACD/LogD (pH 7.4) of 3.87 .Scientific Research Applications
Structural Analysis and Molecular Interactions The molecular structure and interactions of related pyrazolo[1,5-a]pyrimidines have been analyzed using X-ray diffractometry and theoretical studies. Such compounds exhibit significant intramolecular and intermolecular interactions, including nitrogen-sulfur and nitrogen-chlorine bonds, as well as π–π interactions between pyrazole and pyrimidine rings (Frizzo et al., 2009).
Regioselective Synthesis Research into the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, which are structurally similar, has been conducted. This work has involved exploring different synthesis pathways and achieving selective substitutions, contributing to the broader understanding of pyrazolo[1,5-a]pyrimidine chemistry (Drev et al., 2014).
Radiotracer Development for Tumor Imaging Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in tumor detection using positron emission tomography (PET). Such derivatives have shown promise as radiotracer candidates, highlighting the potential medical imaging applications of this class of compounds (Xu et al., 2012).
Antibacterial Activity and Protein Interactions Studies have been conducted on novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, revealing significant antibacterial activity. Additionally, their interactions with bovine serum albumin (BSA) have been investigated, providing insights into how these compounds interact with proteins and potential mechanisms of action (He et al., 2020).
Photophysical Properties The photophysical properties of certain pyrazolo[1,5-a]pyrimidine derivatives have been examined, focusing on optical absorption and emission. This research is pertinent to the development of new materials with potential applications in optoelectronics and fluorescence technologies (Stefanello et al., 2022).
Future Directions
The future directions for “7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop efficient synthesis methods .
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3S/c1-7-5-10(12(13,14)15)18-11(17-7)8(6-16-18)9-3-2-4-19-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPCYLOBPSZRNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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